4,6-Dimethoxy-2-mercaptopyrimidine

Medicinal Chemistry Organic Synthesis Chemical Biology

4,6-Dimethoxy-2-mercaptopyrimidine (57235-35-5) is the definitive intermediate for pyrithiobac-sodium herbicide synthesis; no other 2-mercaptopyrimidine analog can substitute. Its free thiol group enables direct S-alkylation without deprotection, saving synthetic steps in medicinal chemistry SAR libraries. With a pKa of 8.11, it provides a higher thiolate fraction at near-neutral pH than the 4,6-dimethyl analog (pKa 8.46), ensuring consistent reactivity in nanomedicine and metal complexation studies. Procure the precise substitution pattern required for your targeted application.

Molecular Formula C6H8N2O2S
Molecular Weight 172.21 g/mol
CAS No. 57235-35-5
Cat. No. B087274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dimethoxy-2-mercaptopyrimidine
CAS57235-35-5
Molecular FormulaC6H8N2O2S
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCOC1=CC(=NC(=S)N1)OC
InChIInChI=1S/C6H8N2O2S/c1-9-4-3-5(10-2)8-6(11)7-4/h3H,1-2H3,(H,7,8,11)
InChIKeyPCVRHOZHSQQRMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dimethoxy-2-mercaptopyrimidine (CAS 57235-35-5): A Differentiated Mercaptopyrimidine Intermediate


4,6-Dimethoxy-2-mercaptopyrimidine (CAS 57235-35-5) is a heterocyclic organic compound belonging to the class of 2-mercaptopyrimidines. Its core structure consists of a pyrimidine ring with methoxy (-OCH₃) substituents at the 4- and 6-positions and a nucleophilic thiol (-SH) group at the 2-position [1]. Key physicochemical properties, including a melting point of 56-60°C, a predicted pKa of 8.11±0.10, and a molecular weight of 172.21 g/mol, have been documented [2]. As a derivative of the mercaptopyrimidine scaffold, this specific substitution pattern confers distinct reactivity profiles and chemical behavior compared to other 2-mercaptopyrimidine analogs .

4,6-Dimethoxy-2-mercaptopyrimidine (CAS 57235-35-5): Why In-Class Substitution Is Not Straightforward


Substitution among 2-mercaptopyrimidine analogs is not trivial, as the nature of the substituents at the 4- and 6-positions fundamentally alters the compound's physicochemical and reactive profile. For instance, replacing the methoxy groups in 4,6-dimethoxy-2-mercaptopyrimidine with methyl groups yields 4,6-dimethyl-2-mercaptopyrimidine (CAS 22325-27-5), a compound with a higher melting point (213-216°C vs. 56-60°C) and a significantly different solubility profile, which impacts its suitability in specific synthetic applications [1][2]. Furthermore, the methoxy groups can be replaced with a thiomethyl group to yield 4,6-dimethoxy-2-methylthiopyrimidine (CAS 90905-46-7), altering the key reactive thiol (-SH) site [3]. Therefore, procurement decisions should be based on the precise substitution pattern required for the intended application, as outlined in the quantitative evidence below.

4,6-Dimethoxy-2-mercaptopyrimidine (CAS 57235-35-5): Quantitative Evidence Guide for Scientific Selection


4,6-Dimethoxy-2-mercaptopyrimidine's Nucleophilic Thiol Site Enables Unique S-Alkylation for Bioactive Heterocycle Synthesis

4,6-Dimethoxy-2-mercaptopyrimidine possesses a free thiol group at the C2 position, which is a key nucleophilic handle for S-alkylation. This contrasts with its close analog, 4,6-dimethoxy-2-methylthiopyrimidine, where this site is blocked by a methyl group [1]. The presence of a reactive thiol allows for facile and selective conjugation with electrophiles, such as alkyl halides, to generate a diverse library of S-alkylated derivatives, a key step in developing bioactive compounds [2]. This reactivity is not accessible with the methylthio analog, which must undergo a deprotection or oxidation step to unmask the thiol, introducing additional complexity and potential yield loss.

Medicinal Chemistry Organic Synthesis Chemical Biology

4,6-Dimethoxy-2-mercaptopyrimidine is a Documented Precursor for the Herbicide Pyrithiobac-sodium

4,6-Dimethoxy-2-mercaptopyrimidine is a critical and established intermediate in the industrial synthesis of pyrithiobac-sodium, a selective herbicide widely used in cotton cultivation to control broadleaf weeds . This represents a well-documented, large-scale application. While the general class of mercaptopyrimidines is explored for various biological activities [1], 4,6-dimethoxy-2-mercaptopyrimidine's specific substitution pattern is directly required for the synthesis of this particular commercial herbicide, differentiating it from other analogs that would not yield the active ingredient.

Agrochemistry Herbicide Synthesis Process Chemistry

4,6-Dimethoxy-2-mercaptopyrimidine's Lower pKa (8.11) vs. 4,6-Dimethyl Analog (8.46) Impacts Ionization State in Biological Systems

The predicted acid dissociation constant (pKa) of the thiol group is a key determinant of a molecule's ionization state at physiological pH. 4,6-Dimethoxy-2-mercaptopyrimidine has a predicted pKa of 8.11±0.10 . In comparison, the 4,6-dimethyl analog, 4,6-dimethyl-2-mercaptopyrimidine, has a higher predicted pKa of 8.46±0.10 [1]. This difference of approximately 0.35 pKa units indicates that at pH 7.4, the dimethoxy derivative will exist to a greater extent in its deprotonated, negatively charged thiolate form compared to its dimethyl counterpart, due to the electron-withdrawing inductive effect of the methoxy groups [2].

Physical Chemistry Drug Discovery ADME Properties

4,6-Dimethoxy-2-mercaptopyrimidine Enables Mercaptopyrimidine-Templated Gold Nanocluster Synthesis for Biomedical Applications

The mercaptopyrimidine scaffold is utilized to synthesize functional gold nanoclusters (AuNCs). Research demonstrates that mercaptopyrimidine derivatives serve as effective templates for the formation of AuNCs with specific biomedical applications. For instance, mercaptopyrimidine-conjugated gold nanoclusters have been developed for antithrombotic therapy [1] and as nanoantibiotics to combat multidrug-resistant superbugs [2]. The thiol group at the C2 position is critical for anchoring to the gold surface, while the 4,6-dimethoxy substitution pattern can be tuned to modulate the nanocluster's surface properties and, consequently, its biological interaction profile [3]. This function is not accessible with analogs lacking a free thiol or possessing different substituents that would alter the nanocluster's core and surface chemistry.

Nanomaterials Biomedical Imaging Theragnostics

4,6-Dimethoxy-2-mercaptopyrimidine (CAS 57235-35-5): Key Application Scenarios for Scientific and Industrial Users


Synthesis of Pyrithiobac-sodium and Related Herbicide Intermediates

Based on its established role as a key intermediate in the synthesis of pyrithiobac-sodium , 4,6-dimethoxy-2-mercaptopyrimidine is the compound of choice for process chemists and agrochemical researchers developing or manufacturing this selective cotton herbicide. Any attempt to substitute this compound with a different mercaptopyrimidine analog will fail to produce the target active ingredient. Procurement should be prioritized for laboratories focused on this specific synthetic route or the development of structurally related herbicides.

Medicinal Chemistry Programs Developing S-Alkylated Heterocyclic Libraries

For medicinal chemistry campaigns seeking to generate a diverse library of 2-substituted pyrimidine derivatives, the free thiol group of 4,6-dimethoxy-2-mercaptopyrimidine offers a direct and efficient handle for S-alkylation [1]. This contrasts with its 2-methylthio analog, which would require additional deprotection steps. Researchers aiming to explore the structure-activity relationships (SAR) of 2-thioether pyrimidines will find the free thiol compound a more versatile starting material, potentially saving significant synthetic time and resources.

Biomedical Research on Metal Nanoclusters for Imaging and Therapy

Researchers in nanomedicine exploring the use of gold nanoclusters as fluorescent probes, drug delivery vehicles, or antimicrobial agents should consider 4,6-dimethoxy-2-mercaptopyrimidine as a template. The mercaptopyrimidine class is validated for creating stable and functional gold nanoclusters [2][3]. The 4,6-dimethoxy substitution pattern can be used to fine-tune the nanocluster's surface properties, potentially influencing cellular uptake and targeting. This is a distinct application area where the free thiol and the specific substitution pattern are both critical, setting it apart from other mercaptopyrimidines.

Physicochemical Studies Requiring Precise Control of Ionization State

For fundamental studies on the relationship between molecular structure and physicochemical properties like solubility, permeability, or metal complexation, the distinct pKa of 4,6-dimethoxy-2-mercaptopyrimidine (8.11) compared to its 4,6-dimethyl analog (8.46) is a critical differentiator [4]. Researchers designing experiments where the ionization state of the molecule is a key variable should select the dimethoxy derivative to ensure a higher proportion of the reactive thiolate form at near-neutral pH. This precision is essential for generating reliable and reproducible data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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